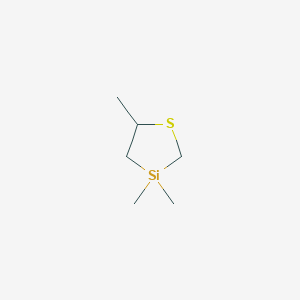
3,3,5-Trimethyl-1,3-thiasilolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,5-Trimethyl-1,3-thiasilolane is an organosilicon compound with the molecular formula C6H14SSi It is a cyclic compound containing silicon and sulfur atoms, which makes it unique in its structure and properties
Métodos De Preparación
The synthesis of 3,3,5-Trimethyl-1,3-thiasilolane can be achieved through several synthetic routes. One common method involves the reaction of trimethylsilyl chloride with a suitable sulfur-containing reagent under controlled conditions . The reaction typically requires an acid catalyst and is carried out in an organic solvent. The product is then purified through distillation or recrystallization to obtain high purity this compound.
Análisis De Reacciones Químicas
3,3,5-Trimethyl-1,3-thiasilolane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce silanes or thiols.
Aplicaciones Científicas De Investigación
3,3,5-Trimethyl-1,3-thiasilolane has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex organosilicon compounds . In biology and medicine, it has potential applications in drug development due to its unique structural features. Additionally, in the industrial sector, it can be used as a catalyst or reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3,3,5-Trimethyl-1,3-thiasilolane involves its interaction with specific molecular targets and pathways . The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its silicon and sulfur atoms play a crucial role in its reactivity, allowing it to participate in various chemical transformations. The exact molecular targets and pathways involved in its action are still under investigation, but its unique structure suggests potential for diverse chemical interactions.
Comparación Con Compuestos Similares
3,3,5-Trimethyl-1,3-thiasilolane can be compared with other similar compounds such as 3,3,5-Trimethylcyclohexanol and 3,3,5-Trimethylcyclohexanone . These compounds share some structural similarities but differ in their chemical properties and reactivity. For instance, 3,3,5-Trimethylcyclohexanol is a precursor to various pharmaceuticals, while 3,3,5-Trimethylcyclohexanone is used as an industrial solvent. The presence of silicon and sulfur in this compound makes it unique and distinguishes it from these other compounds.
Propiedades
Número CAS |
85465-24-3 |
|---|---|
Fórmula molecular |
C6H14SSi |
Peso molecular |
146.33 g/mol |
Nombre IUPAC |
3,3,5-trimethyl-1,3-thiasilolane |
InChI |
InChI=1S/C6H14SSi/c1-6-4-8(2,3)5-7-6/h6H,4-5H2,1-3H3 |
Clave InChI |
YNZJGKVAIMVIOO-UHFFFAOYSA-N |
SMILES canónico |
CC1C[Si](CS1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


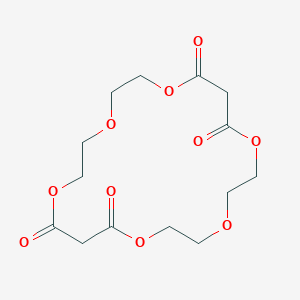
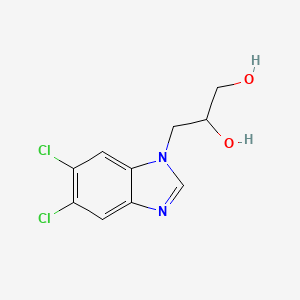
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine-4-carbonitrile](/img/structure/B14427658.png)
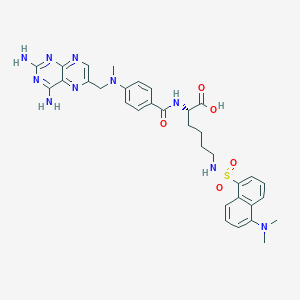
![2,2'-(Bicyclo[4.2.0]octane-2,5-diylidene)dipropanedinitrile](/img/structure/B14427666.png)

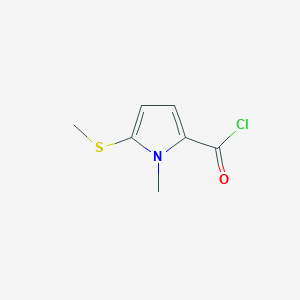
![3-{2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14427688.png)
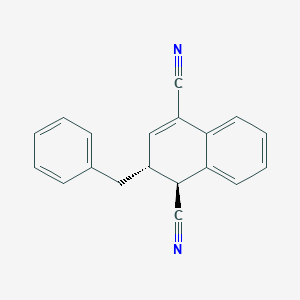
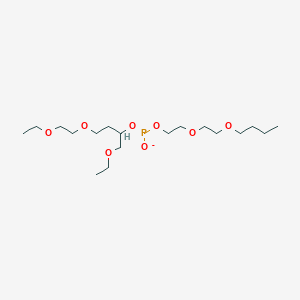
![N,N-Dimethyl-2-[(trimethylstannyl)methyl]aniline](/img/structure/B14427710.png)

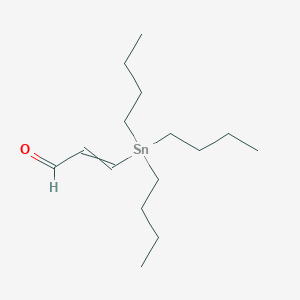
![1,4-Difluoro-2,5-bis[(propan-2-yl)sulfanyl]benzene](/img/structure/B14427734.png)
